Cyclo(L-leucyl-L-phenylalanyl)
Overview
Description
Synthesis Analysis
Cyclic peptides like Cyclo(L-leucyl-L-phenylalanyl) are synthesized through various methods, including standard peptide chemistry. The efficiency of cyclization and the characterization of products and intermediates are crucial steps in the synthesis process, ensuring the correct formation of the cyclic structure (Xu Shi-hai, 2010).
Molecular Structure Analysis
The molecular structure of Cyclo(L-leucyl-L-phenylalanyl) and similar cyclic dipeptides has been extensively analyzed through methods such as X-ray crystallography and NMR spectroscopy. These analyses reveal the conformational preferences of the cyclic dipeptide rings, including specific hydrogen bonding patterns and the impact of side chains on the overall structure (C. Barnes et al., 1990).
Chemical Reactions and Properties
Cyclo(L-leucyl-L-phenylalanyl) participates in various chemical reactions, highlighting its reactivity and functional group transformations. The cyclic structure influences its chemical behavior, making it an interesting subject for studying peptide chemistry and peptide-based catalysis (A. Mori et al., 1989).
Physical Properties Analysis
The physical properties of Cyclo(L-leucyl-L-phenylalanyl), such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The diketopiperazine ring confers a rigid backbone, affecting its physical state and interaction with solvents (Zhiguo Xie et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, potential for forming complexes with metal ions, and ability to undergo specific chemical transformations, are pivotal for understanding the applications of Cyclo(L-leucyl-L-phenylalanyl) in various fields, including material science and biochemistry. Its ability to form complexes with metal ions, for instance, highlights its potential in catalysis and material applications (E. Ozeki et al., 2009).
Scientific Research Applications
Structural and Conformational Analysis : Barnes et al. (1990) studied the structure and conformations of cycloisomeric hexapeptides, including cyclo(L-Leucyl-L-phenylalanyl-glycyl-D-phenylalanyl-L-leucyl-glycyl-) trihydrate. They observed two independent conformers (molecules A and B) in each peptide, with notable conformational differences and extensive hydrogen bonding. The crystal structures of these peptides consist of parallel bands of hydrophobic side chains and polar peptide regions, with well-delimited solvent channels formed by water molecules (Barnes, Hossain, Fidelis, & van der Helm, 1990).
Biological Activities in Plants : Kimura et al. (1996) identified cyclo-(L-tryptophyl-L-phenylalanyl) from Penicillium sp. and found it acts as a plant growth regulator. This compound and its components exhibited different biological activities against various plants, indicating the activities result from the intact compound and not its degradation products (Kimura, Tani, Kojima, Sotoma, Okada, & Shimada, 1996).
Inhibition of DNA Topoisomerase I : Rhee (2002) reported that cyclo(L-prolyl-L-phenylalanyl) isolated from Streptomyces sp. AMLK-335 inhibits DNA topoisomerase I activity, suggesting potential applications in medicinal chemistry as a novel inhibitor of topoisomerase I (Rhee, 2002).
Conformational Studies for Medicinal Applications : Vičar et al. (1982) conducted conformational studies on diastereoisomeric cyclo(alanyl-phenylalanyl) to obtain valuable information for potential medicinal applications. These studies help in understanding the structure-activity relationships of these compounds (Vičar, Bláha, Piriou, Juy, Lam-Thanh, & Fermandjian, 1982).
Applications in Biofilm Formation and Virulence Inhibition : Gowrishankar et al. (2016) focused on cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, for its antivirulence efficacy against Listeria monocytogenes, a predominant foodborne pathogen. Their study highlights the potential of cyclic dipeptides in controlling infections associated with this pathogen (Gowrishankar, Sivaranjani, Kamaladevi, Ravi, Balamurugan, & Karutha Pandian, 2016).
Synergistic Antimicrobial Effects and Anti-Mutagenic Properties : Rhee (2004) studied the combined effects of various cyclic dipeptides, including cyclo(L-leucyl-L-prolyl), on the growth of pathogenic microorganisms. They found synergistic antimicrobial effects and also observed anti-mutagenic properties in Salmonella strains (Rhee, 2004).
Mechanism of Action
The mechanism of action involves a ping-pong mechanism that begins with the transfer of the aminoacyl moiety of the first aminoacyl tRNA onto a conserved serine, yielding an aminoacyl enzyme . The covalent intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme .
Safety and Hazards
properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993602 | |
Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-phenylalanyl) | |
CAS RN |
7280-77-5 | |
Record name | Cyclo(L-Phe-L-Leu) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(leucyl-phenylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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